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Compound of Interest

Compound Name: Benzyl 3-aminopropanoate

Cat. No.: B086409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl
3-aminopropanoate. The document details the analytical data and experimental protocols
necessary for the synthesis and characterization of this compound, serving as a vital resource
for researchers in organic chemistry and drug development.

Physicochemical Properties

Benzyl 3-aminopropanoate is an organic compound with the molecular formula C10H13NO2
and a molecular weight of approximately 179.22 g/mol .[1][2][3] Its structure consists of a
benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation

The structural confirmation of Benzyl 3-aminopropanoate is achieved through a combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR spectral data for Benzyl 3-aminopropanoate in a
deuterated solvent like CDCIs are summarized below.
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Table 1: Predicted *H NMR Spectral Data for Benzyl 3-aminopropanoate

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons
~7.35 Multiplet 5H
(CeH5s)
Benzylic protons (-
~5.15 Singlet 2H yiep (
CHz-Ph)
Methylene protons
~3.00 Triplet 2H adjacent to amine (-
CH2-NH?2)
Methylene protons
~2.55 Triplet 2H adjacent to carbonyl (-
CH2-C=0)
~1.50 Broad Singlet 2H Amine protons (-NH2)

Table 2: Predicted 3C NMR Spectral Data for Benzyl 3-aminopropanoate
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Chemical Shift (6) ppm

Assignment

~172.5 Carbonyl carbon (C=0)
~136.0 Aromatic quaternary carbon (C-CHz2)

Aromatic methine carbons (ortho, meta, para C-
~128.5

H)

Aromatic methine carbons (ortho, meta, para C-
~128.0

H)

Aromatic methine carbons (ortho, meta, para C-
~127.8

H)
~66.5 Benzylic carbon (-CHz-Ph)
~39.0 Methylene carbon adjacent to amine (-CHz-NHz)

355 Methylene carbon adjacent to carbonyl (-CH2-

C=0)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for Benzyl 3-aminopropanoate are listed below.

Table 3: Expected IR Absorption Bands for Benzyl 3-aminopropanoate

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b086409?utm_src=pdf-body
https://www.benchchem.com/product/b086409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
) ) ) N-H Stretch (two
3400-3250 Medium, Broad Primary Amine
bands for -NH2)[4]
3100-3000 Medium Aromatic C-H C-H Stretch
2950-2850 Medium Aliphatic C-H C-H Stretch
~ 1735 Strong Ester C=0 Stretch
1650-1580 Medium Primary Amine N-H Bend[4]
1250-1020 Strong Ester C-O Stretch
910-665 Medium, Broad Primary Amine N-H Wagl[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight. The predicted collision cross-section values for

various adducts of Benzyl 3-aminopropanoate are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for Benzyl 3-aminopropanoate

Adduct m/z

[M+H]* 180.10192

[M+NaJ* 202.08386

[M-H]~ 178.08736

[M+NHa]* 197.12846

[M+K]* 218.05780

M]* 179.09409

Experimental Protocols
© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.organic-chemistry.org/synthesis/C1N/amines/benzylicamines.shtm
https://www.organic-chemistry.org/synthesis/C1N/amines/benzylicamines.shtm
https://www.organic-chemistry.org/synthesis/C1N/amines/benzylicamines.shtm
https://www.benchchem.com/product/b086409?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/1116164
https://www.benchchem.com/product/b086409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of Benzyl 3-aminopropanoate via Fischer
Esterification

This protocol describes a general procedure for the synthesis of Benzyl 3-aminopropanoate.
Materials:

e 3-Aminopropanoic acid (beta-alanine)

e Benzyl alcohol

e Toluene

o p-Toluenesulfonic acid monohydrate (catalyst)
o Saturated sodium bicarbonate solution

e Brine

¢ Anhydrous magnesium sulfate

o Ethyl acetate

e Hexane

Procedure:

« To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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« Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution,
followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield Benzyl 3-aminopropanoate.

NMR Spectroscopy Protocol

Sample Preparation:

e Dissolve 5-10 mg of the purified Benzyl 3-aminopropanoate in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCIs3) in a clean NMR tube.

Data Acquisition:
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.
e For H NMR, use a standard single-pulse experiment with 16-32 scans.

e For 3C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a
good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation:

o For a liquid sample, a thin film can be prepared by placing a drop of the compound between
two KBr plates.

o For a solid sample, prepare a KBr pellet or a mull.
Data Acquisition:

¢ Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a
range of 4000-400 cm~1.
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Mass Spectrometry Protocol

Sample Preparation:

e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to
a concentration of approximately 1 mg/mL.

o Further, dilute the sample as required by the instrument's sensitivity.
Data Acquisition:

 Introduce the sample into the mass spectrometer using an appropriate ionization technique

such as Electrospray lonization (ESI).

e Acquire the mass spectrum in the positive ion mode to observe protonated molecules like
[M+H]*.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural elucidation of Benzyl 3-aminopropanoate
is depicted in the following diagram.
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Caption: Workflow for the synthesis and structural elucidation of Benzyl 3-aminopropanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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